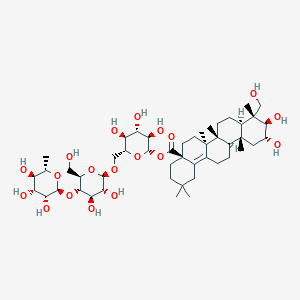
Centellasaponin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Centellasaponin A is a pentacyclic triterpene saponin isolated from the medicinal herb Centella asiatica.
Preparation Methods
Centellasaponin A is typically extracted from Centella asiatica using methanolic extraction methods. The biosynthesis of centellosides involves the cyclisation of 2,3-oxidosqualene by amyrin synthase . Industrial production methods often involve cell suspension cultures of Centella asiatica, which are treated with elicitors like methyl jasmonate to enhance the production of centellosides .
Chemical Reactions Analysis
Centellasaponin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of the original saponin structure, which may exhibit different biological activities .
Scientific Research Applications
Centellasaponin A has a wide range of scientific research applications. In chemistry, it is studied for its unique triterpene structure and potential as a precursor for synthesizing other bioactive compounds. In biology and medicine, this compound is known for its wound-healing, anti-inflammatory, and neuroprotective properties. It has been used in studies related to skin diseases, nervous system disorders, and circulatory diseases . In industry, this compound is utilized in the formulation of cosmetics and health supplements due to its beneficial effects on skin health .
Mechanism of Action
The mechanism of action of Centellasaponin A involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes like aldose reductase, which plays a role in diabetic complications . Additionally, this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enhancing the expression of anti-inflammatory mediators .
Comparison with Similar Compounds
Centellasaponin A is unique among centellosides due to its specific triterpene structure. Similar compounds include asiaticoside, madecassoside, and centelloside, which also exhibit pharmacological activities but differ in their specific molecular structures and biological effects . For example, asiaticoside is known for its wound-healing properties, while madecassoside has strong anti-inflammatory effects .
Properties
Molecular Formula |
C48H78O19 |
|---|---|
Molecular Weight |
959.1 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C48H78O19/c1-21-29(52)31(54)34(57)40(63-21)66-37-25(18-49)64-39(36(59)33(37)56)62-19-26-30(53)32(55)35(58)41(65-26)67-42(61)48-14-12-43(2,3)16-23(48)22-8-9-28-44(4)17-24(51)38(60)45(5,20-50)27(44)10-11-47(28,7)46(22,6)13-15-48/h21,24-41,49-60H,8-20H2,1-7H3/t21-,24+,25+,26+,27+,28+,29-,30+,31+,32-,33+,34+,35+,36+,37+,38-,39+,40-,41-,44-,45-,46+,47+,48-/m0/s1 |
InChI Key |
UKZNRIQOGQPWHP-GQHFFMBASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=C4CC(CC5)(C)C)CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(C[C@H]([C@@H]([C@@]8(C)CO)O)O)C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4=C6CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)O)O)C)C)(C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


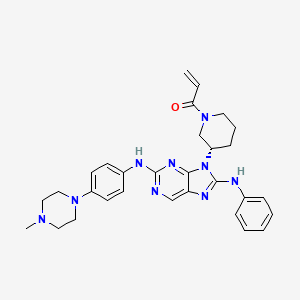
![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)
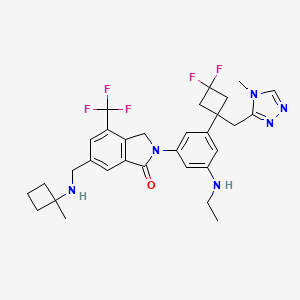


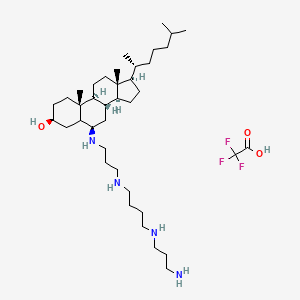
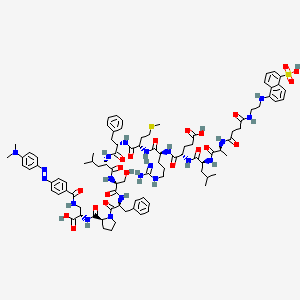
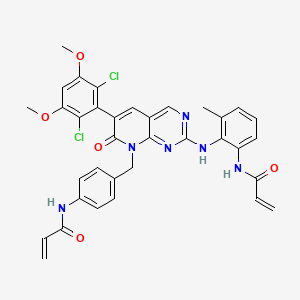
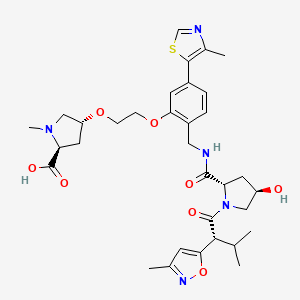
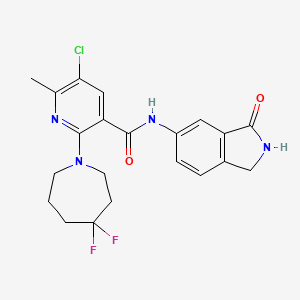
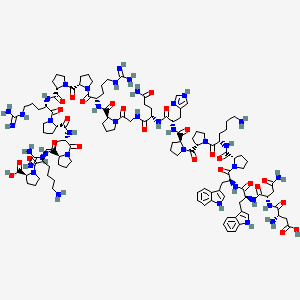
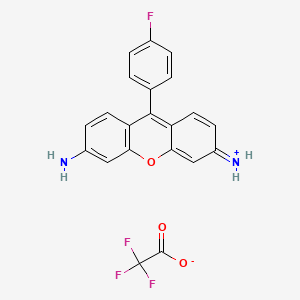
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)

